4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile
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Overview
Description
4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . This compound is characterized by the presence of a hydroxy group and a benzonitrile moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a catalyst . This method is advantageous due to its mild reaction conditions and high yield. Industrial production methods often utilize green chemistry principles, such as the use of ionic liquids as recycling agents, to minimize environmental impact .
Chemical Reactions Analysis
4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine hydrochloride, sodium hydroxide, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions can produce benzylamine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial properties . In medicine, it is being explored for its potential use in drug development due to its unique chemical structure . Additionally, it has applications in the industrial sector, particularly in the production of dyes and coatings .
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile involves its interaction with various molecular targets and pathways. The hydroxy and benzonitrile groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors . These interactions can lead to the modulation of biological pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile can be compared to other similar compounds, such as 4-(1-Hydroxy-1-phenylethyl)benzonitrile and 4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzene . These compounds share similar structural features but differ in their specific functional groups and reactivity.
Biological Activity
4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzonitrile core substituted with a hydroxyl group and an ethyl chain, which may contribute to its biological properties.
Antiviral Activity
Recent studies have explored the antiviral properties of related compounds, indicating that phenolic structures can exhibit significant antiviral effects. For instance, compounds with similar structures have been shown to inhibit HIV-1 replication in vitro. The structure-activity relationships suggest that modifications in the phenolic moieties can enhance antiviral potency. A notable example includes RN18, which exhibited an IC50 of 6 µM against HIV-1 in H9 cells .
Compound | IC50 (µM) | Cell Line |
---|---|---|
RN18 | 6 | H9 |
5c | 5.5 | H9 |
5e | 21.5 | H9 |
These findings imply that similar structural features in this compound may confer antiviral properties.
Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of key enzymes involved in disease processes. For example, phenolic compounds are known to inhibit acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which play roles in neurodegenerative diseases and other conditions. In a study on related phenolic compounds, potent AChE inhibitors were identified with Ki values in the nanomolar range .
Compound | Ki (nM) | Enzyme |
---|---|---|
Compound 2 | 22.13 | AChE |
Compound 4 | 23.71 | AChE |
Compound 1 | 8.61 | hCA I |
The ability of similar compounds to inhibit these enzymes suggests that this compound may also possess comparable inhibitory effects.
Case Studies
Several studies have highlighted the biological activity of structurally related compounds:
- Antiviral Studies : Research on RN18 analogues demonstrated their efficacy against HIV-1, revealing a dose-dependent inhibition of viral replication .
- Enzyme Inhibition : Compounds with phenolic structures were shown to inhibit AChE effectively, suggesting potential applications in treating Alzheimer's disease .
- Cytotoxicity Assessments : Various derivatives have been evaluated for cytotoxic effects on cancer cell lines, establishing a correlation between structural modifications and biological activity.
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-[1-hydroxy-1-(2-hydroxyphenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C15H13NO2/c1-15(18,13-4-2-3-5-14(13)17)12-8-6-11(10-16)7-9-12/h2-9,17-18H,1H3 |
InChI Key |
HIYHMGZGGRIVNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)(C2=CC=CC=C2O)O |
Origin of Product |
United States |
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